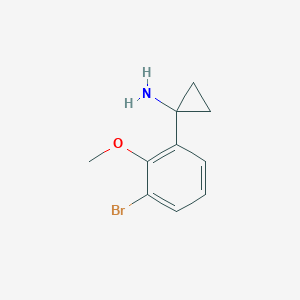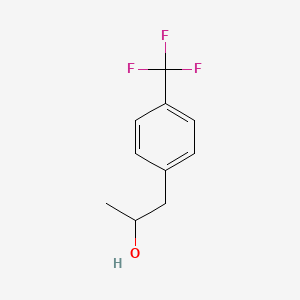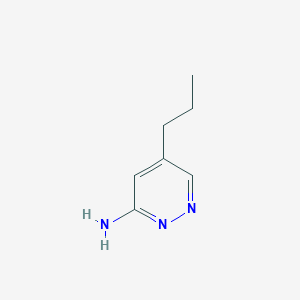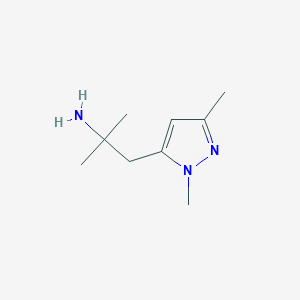
1-(3-Bromo-2-methoxyphenyl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-2-methoxyphenyl)cyclopropan-1-amine is an organic compound with the molecular formula C10H12BrNO It is a cyclopropane derivative with a bromo and methoxy substituent on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-methoxyphenyl)cyclopropan-1-amine can be synthesized through a multi-step process. One common method involves the cyclopropanation of a suitable phenyl derivative followed by amination. The reaction conditions typically involve the use of a strong base and a suitable solvent to facilitate the cyclopropanation reaction. The bromo and methoxy substituents can be introduced through halogenation and methylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions: 1-(3-Bromo-2-methoxyphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming a de-brominated product.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base and a polar aprotic solvent.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated cyclopropanamine.
Substitution: Formation of substituted cyclopropanamine derivatives.
科学的研究の応用
1-(3-Bromo-2-methoxyphenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Bromo-2-methoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The bromo and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The cyclopropane ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.
類似化合物との比較
- 1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-amine
- 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine
- 1-(3-Methoxyphenyl)cyclopropan-1-amine
Uniqueness: 1-(3-Bromo-2-methoxyphenyl)cyclopropan-1-amine is unique due to the specific positioning of the bromo and methoxy groups on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties compared to its similar counterparts.
特性
分子式 |
C10H12BrNO |
|---|---|
分子量 |
242.11 g/mol |
IUPAC名 |
1-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H12BrNO/c1-13-9-7(10(12)5-6-10)3-2-4-8(9)11/h2-4H,5-6,12H2,1H3 |
InChIキー |
IFSKWKZWIJBJQJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC=C1Br)C2(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















